![molecular formula C18H16F3N3O2 B2714947 N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 477181-57-0](/img/structure/B2714947.png)

N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

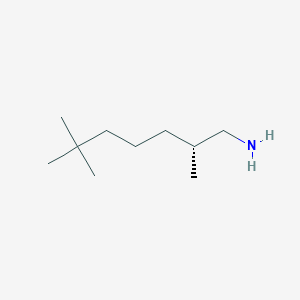

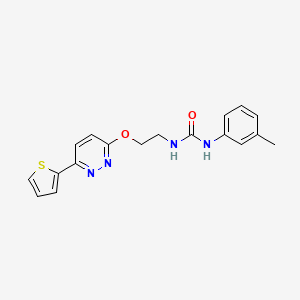

“N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide” is a complex organic compound that contains a pyrrolidine ring and a quinoline moiety . Pyrrolidine is a five-membered ring with one nitrogen atom, and quinoline is a heterocyclic aromatic organic compound. Both of these structures are common in many biologically active compounds .

Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The quinoline moiety is a nitrogen-containing heterocyclic compound that plays an important role in many natural products, pharmaceuticals, and pesticides .Chemical Reactions Analysis

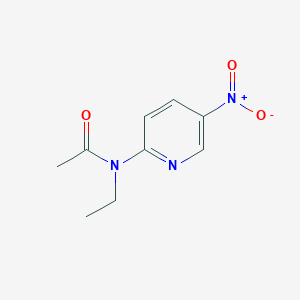

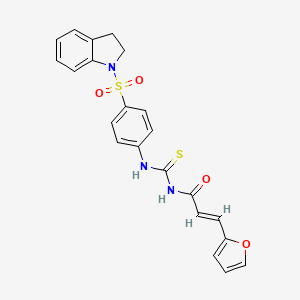

Again, while specific reactions involving this compound are not available, compounds with similar structures have been involved in various types of reactions such as amidation, sulfonylation, cyanoalkoxylation, allylation, alkylation, halogenation, and more .科学的研究の応用

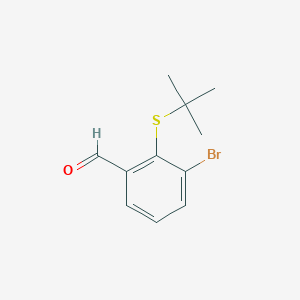

- Application : Researchers have developed a microwave-accelerated CDC reaction for N-(quinolin-8-yl)amides using acetone/acetonitrile as substrates. In the absence of a transition-metal catalyst, benzoyl peroxide (BPO) promotes the cross-dehydrogenation coupling, yielding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides with good yields .

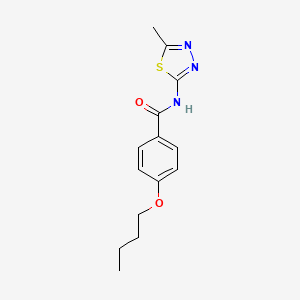

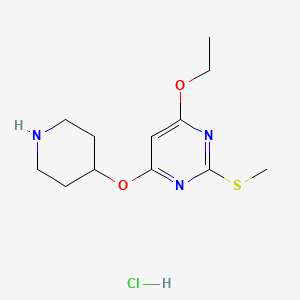

- Method : Starting from commercially available 2-chloroquinoline, a multi-step synthesis involving nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination leads to the formation of 3-(1-ethylpiperidin-2-yl)quinolin-2(1H)-one. The overall yield is 24.5% .

- Application : Recent achievements include C–H bond functionalization reactions at various positions of quinoline and its derivatives, including the C-5 position of N-(quinolin-8-yl)benzamide. These reactions involve amidation, sulfonylation, cyanoalkoxylation, allylation, alkylation, and halogenation .

- Application : Researchers have achieved CDC reactions using acetonitrile/acetone as substrates, even without transition-metal catalysts. These reactions broaden the synthetic toolbox for quinoline derivatives .

Cross-Dehydrogenative Coupling (CDC) Reactions

Synthesis of 3-(1-Ethylpiperidin-2-yl) Quinolin-2(1H)-One

C–H Bond Activation Reactions

Inert C–H Bond Activation via Cross-Dehydrogenation Coupling (CDC)

Related Heterocycles Synthesis

将来の方向性

特性

IUPAC Name |

N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2/c19-18(20,21)15(25)8-11-24-10-3-7-14(24)17(26)23-13-6-1-4-12-5-2-9-22-16(12)13/h1-2,4-6,8-9,11,14H,3,7,10H2,(H,23,26)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDWNIUDPRUUSB-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-5-((3-fluorobenzyl)thio)-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2714868.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2714869.png)

![1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2714871.png)

![1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2714872.png)

![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2714883.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide](/img/structure/B2714884.png)

![9-Methyl-6-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]purine](/img/structure/B2714885.png)